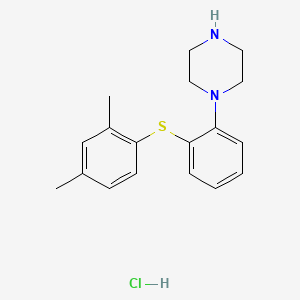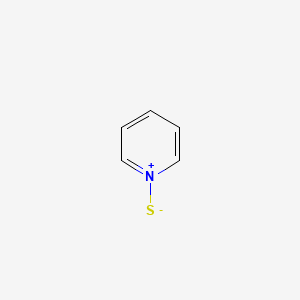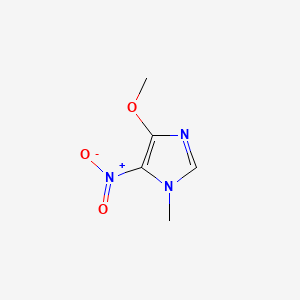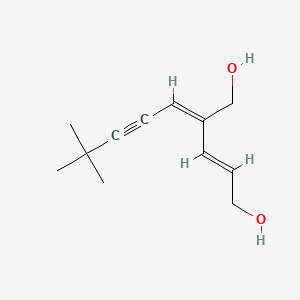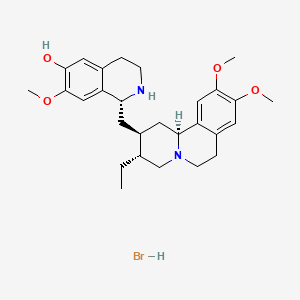
Cephaeline Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephaeline is an alkaloid found in Cephaelis ipecacuanha and other plant species . It induces vomiting by stimulating the stomach lining and is found in commercial products such as syrup of ipecac . Chemically, it is closely related to emetine .
Molecular Structure Analysis
Cephaeline Hydrobromide has an empirical formula of C28H38N2O4·HBr . Its molecular weight is 547.52 . The IUPAC name for Cephaeline is (1R)-1- [ [ (2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo [a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol .Physical And Chemical Properties Analysis
Cephaeline is a crystalline solid . It has a slight solubility in acetonitrile, chloroform, ethanol, and methanol . The λmax of Cephaeline is 286 nm .Scientific Research Applications
Quantitative Analysis : A method for quantifying emetine and cephaeline in biological samples using high performance liquid chromatography has been developed. This is useful in pharmacokinetics and drug monitoring studies (Crouch et al., 1984).
Cancer Research : Cephaeline shows potential as a therapeutic agent for managing mucoepidermoid carcinomas of the salivary glands. It affects tumor viability, migration, proliferation, and the ability of cancer cells to generate tumorspheres (da Silva et al., 2021).
Antiviral Research : Cephaeline, alongside emetine, inhibits Zika and Ebola virus infections through mechanisms such as disrupting lysosomal function and inhibiting viral replication (Yang et al., 2018).
Pharmacological Activities : Cephaeline has pharmacological impacts on the gastrointestinal tract, cardiovascular system, and shows effectiveness against Zika virus, Ebola virus, leishmaniasis, and malaria. It is also used in the detection and separation techniques of analytical chemistry (Pate & Pate, 2020).
Quality Control in Medicinal Preparations : Methods for simultaneous determination of cephaeline and emetine in ipecac and its preparations are developed, assisting in quality control and standardization of pharmaceutical products (Han et al., 2013).
Metabolism Studies : Research on the metabolism of cephaeline in rats, particularly its transformation into glucuronides, contributes to understanding the pharmacokinetics and safety profile of ipecac syrup which contains cephaeline (Asano et al., 2010).
Apoptotic Action in Cellular Studies : Cephaeline shows cytotoxic and apoptotic action in mammalian cells, a factor important for drug discovery and understanding cellular mechanisms (Adeyemi et al., 2019).
Phytochemical Characterization : Studies on ipecac alkaloids from Cephaelis acuminata, including cephaeline, contribute to the phytochemical understanding of medicinal plants (Itoh et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Cephaeline Hydrobromide, an alkaloid, primarily targets the eukaryotic ribosome . The eukaryotic ribosome plays a crucial role in protein synthesis, making it a significant target for cephaeline.
Mode of Action
This compound interacts with its target by binding to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . This interaction inhibits the translocation process, a critical step in protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the eukaryotic ribosome, it inhibits the translocation process, thereby disrupting protein synthesis .
Pharmacokinetics
The maximum plasma radioactivity levels of tritium-labeled cephaeline were reached at 2.00-3.33 hours following oral dosing . The absorption rate of cephaeline was estimated to be approximately 70% based on the data obtained from excretion studies . The cumulative biliary excretion of radioactivity was 57.5% at 48 hours . The cumulative urinary and fecal excretion of radioactivity was 16.5% and 29.1%, respectively, of the dose at 48 hours following dosing .
Result of Action
The binding of this compound to the eukaryotic ribosome results in the inhibition of the translocation process, disrupting protein synthesis . This disruption can lead to the death of the cell, providing a mechanism for its antimicrobial and antiprotozoal effects .
Action Environment
This compound is an alkaloid that is found in Cephaelis ipecacuanha and other plant species including Psychotria acuminata . The environment in which these plants grow could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cephaeline Hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the cytochrome P450 isoforms CYP2D6 and CYP3A4, with inhibition constants (K_i) of 54 and 355 μM, respectively . This inhibition affects the metabolism of other compounds processed by these enzymes. Additionally, this compound reduces the expression of the Zika virus NS1 protein in HEK293 cells and decreases viral titer in Zika virus-infected SNB-19 cells . These interactions highlight the compound’s potential in antiviral therapies.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce histone H3 acetylation and inhibit the viability of mucoepidermoid carcinoma cancer stem cells . This compound also promotes ferroptosis, a form of regulated cell death, by targeting the NRF2 pathway in lung cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the E-tRNA binding site on the small subunit of the eukaryotic ribosome, forming a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This binding inhibits ribosomal translocation, thereby affecting protein synthesis. Additionally, this compound inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its biological activity. Long-term studies have shown that this compound maintains its antiviral and anticancer properties over extended periods . The stability and degradation of the compound can vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing viral load and inhibiting tumor growth . At higher doses, this compound can induce toxic effects, including emesis and respiratory distress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which convert it into various metabolites, including 9-O-demethylemetine and 10-O-demethylemetine . These metabolic transformations affect the compound’s bioavailability and activity. Additionally, this compound can inhibit the metabolism of other drugs processed by these enzymes, leading to potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound accumulates in specific tissues, such as the liver and lungs, where it exerts its biological effects . The distribution of this compound within the body can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns affect the compound’s ability to modulate cellular processes and exert its therapeutic effects.
properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINJYRRSNHIAA-QJAXAJGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)


![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)


